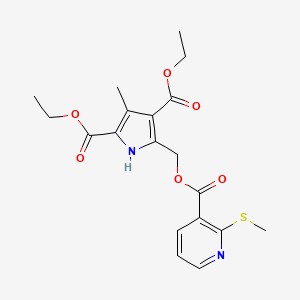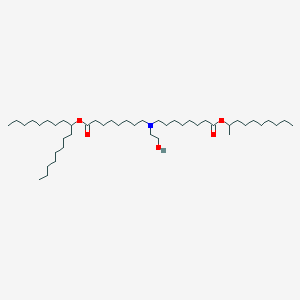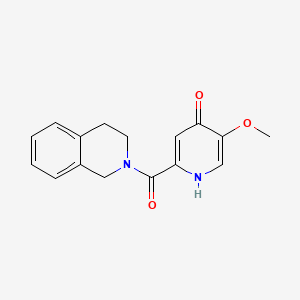
3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-5-methoxypyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of both isoquinoline and pyridinone moieties, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone typically involves multicomponent reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions . The reaction conditions are optimized to enhance the formation of the desired product while minimizing byproducts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of heterogeneous catalysts, such as silicotungstic acid supported on Ambelyst-15, has been shown to be effective in promoting the Biginelli reaction under solvent-free conditions .
化学反应分析
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridinone or isoquinoline compounds, which can further be utilized in various applications.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
作用机制
The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinone and isoquinoline derivatives, such as:
- 3,4-dihydropyrimidin-2(1H)-ones
- Isoquinoline-1,3-diones
- Pyridin-2(1H)-ones
Uniqueness
What sets 2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-methoxy-4(1H)-pyridinone apart is its unique combination of isoquinoline and pyridinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
属性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C16H16N2O3/c1-21-15-9-17-13(8-14(15)19)16(20)18-7-6-11-4-2-3-5-12(11)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,17,19) |
InChI 键 |
LBKCEVVAIXOGET-UHFFFAOYSA-N |
规范 SMILES |
COC1=CNC(=CC1=O)C(=O)N2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


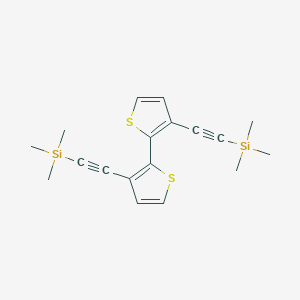
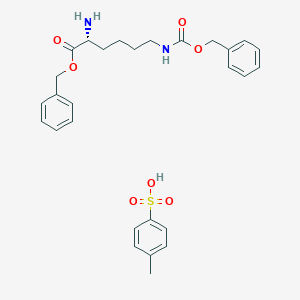
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
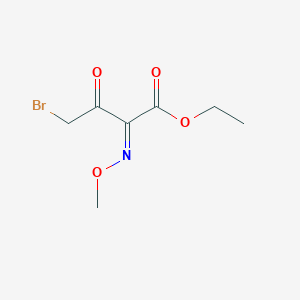
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
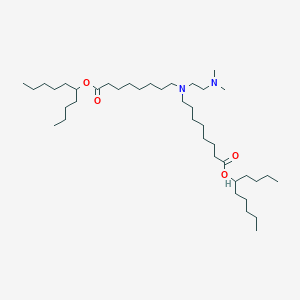
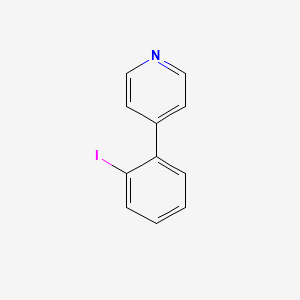
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
